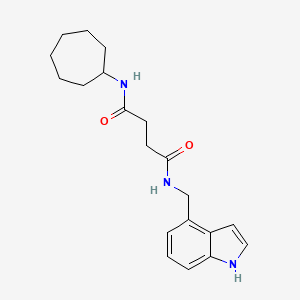![molecular formula C19H27N3O B5901820 2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol](/img/structure/B5901820.png)
2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and cancer development. By inhibiting this pathway, 2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol can reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, leading to a reduction in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol in lab experiments is its specificity towards the NF-κB signaling pathway, making it a useful tool for studying the role of this pathway in various diseases. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol. One direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to optimize the synthesis method to increase the yield of the final product and reduce the production of impurities. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential off-target effects.
In conclusion, 2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol is a compound with potential as a therapeutic agent for various diseases. Its specificity towards the NF-κB signaling pathway makes it a useful tool for studying the role of this pathway in disease development. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol involves the reaction of 2,2-dimethyl-1,3-propanediol with 4-chloro-3-methylphenyl isocyanate to form the intermediate, which is then reacted with 2-(pyrimidin-5-yl)ethylamine to yield the final product. The synthesis method has been optimized to increase the yield of the final product and reduce the production of impurities.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-[[2-(3-methylphenyl)pyrimidin-5-yl]methylamino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15-6-4-7-17(10-15)18-21-12-16(13-22-18)11-20-9-5-8-19(2,3)14-23/h4,6-7,10,12-13,20,23H,5,8-9,11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKNFBCDWDKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=N2)CNCCCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide](/img/structure/B5901742.png)
![N-ethyl-3-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5901748.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-3-methylpiperazin-2-one](/img/structure/B5901763.png)
![1-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B5901769.png)
![(1R,9aR)-1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5901773.png)
![N-(3-methoxybenzyl)-N-(2-methoxyethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5901795.png)
![2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5901813.png)

![(5-{[1-(1H-indol-4-ylmethyl)piperidin-4-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5901824.png)
![N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine](/img/structure/B5901831.png)
![({1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)diethylamine](/img/structure/B5901839.png)
![N-(4-{[3-(acetylamino)propanoyl]amino}-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B5901846.png)
![1-(3-methylphenyl)-3-phenyl-5-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5901852.png)
